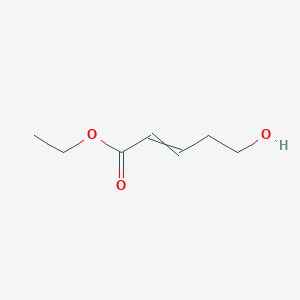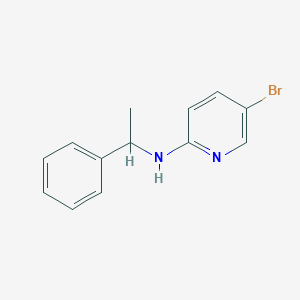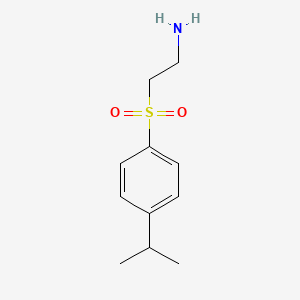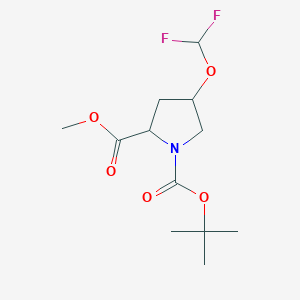![molecular formula C9H9NO4 B15146059 (S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15146059.png)
(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid is a compound that features a benzodioxole ring attached to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzodioxole ring, which can be derived from commercially available piperonal.
Formation of the Amino Acid Moiety: The amino acid moiety is introduced through a series of reactions, including amination and protection/deprotection steps.
Coupling Reaction: The benzodioxole ring is then coupled with the amino acid moiety using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize recyclable catalysts and optimized reaction conditions to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the benzodioxole ring.
Scientific Research Applications
(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase (COX) inhibitor and its cytotoxic effects against cancer cell lines.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition, particularly alpha-amylase and lipase.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid involves its interaction with specific molecular targets:
Cyclooxygenase (COX) Inhibition: The compound acts as a competitive inhibitor of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Enzyme Inhibition: It binds to the active sites of enzymes like alpha-amylase, preventing the breakdown of starch into simple sugars.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid and 3,4-(methylenedioxy)phenylacetic acid share structural similarities with (S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid.
Cyclooxygenase Inhibitors: Other COX inhibitors, such as ibuprofen and naproxen, can be compared in terms of their inhibitory potency and selectivity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its benzodioxole ring and amino acid moiety make it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1,3-benzodioxol-5-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4,10H2,(H,11,12)/t8-/m0/s1 |
InChI Key |
VFERSVITJKMHLM-QMMMGPOBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@@H](C(=O)O)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate](/img/structure/B15145985.png)
![4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15145990.png)




![methyl 3-ethenyl-4-[3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B15146024.png)





![7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15146054.png)

